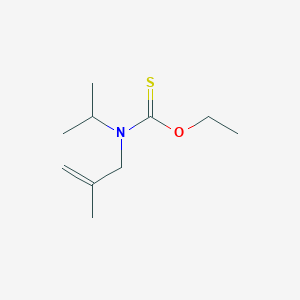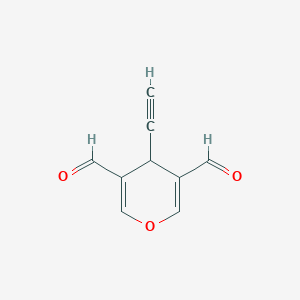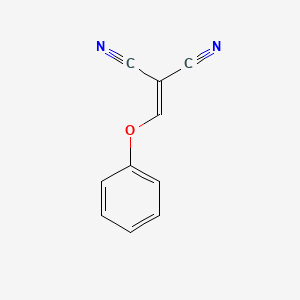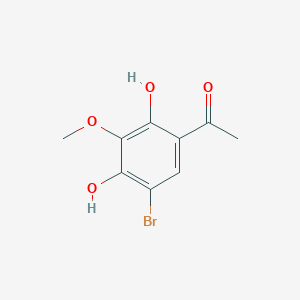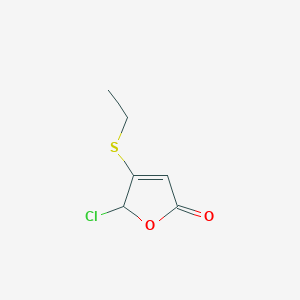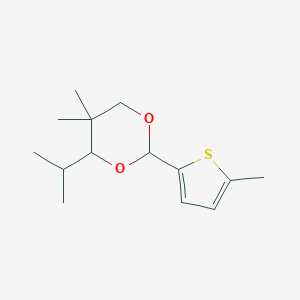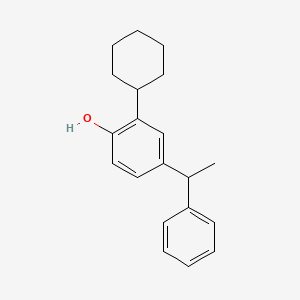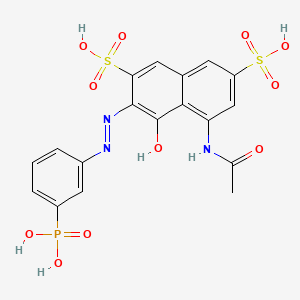![molecular formula C13H14N2O2 B14529005 1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole CAS No. 62294-35-3](/img/structure/B14529005.png)
1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It features a benzyl group attached to the nitrogen atom of the pyrazole ring and an oxirane (epoxide) group linked via a methoxy bridge
Preparation Methods
The synthesis of 1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Epoxidation: The final step involves the introduction of the oxirane group. This can be achieved by reacting the benzylated pyrazole with an epoxide precursor, such as epichlorohydrin, under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the opening of the oxirane ring and formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms, leading to ring-opening and formation of substituted products.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzyl-3-(oxiran-2-yl)-1H-pyrazole: Lacks the methoxy bridge, which may affect its reactivity and binding properties.
1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-indole: Contains an indole ring instead of a pyrazole ring, leading to different biological activities and applications.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Features two oxirane groups and a different core structure, used in polymer synthesis.
The uniqueness of this compound lies in its combination of the pyrazole ring and oxirane group, offering a versatile platform for chemical modifications and diverse applications.
Properties
CAS No. |
62294-35-3 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-benzyl-3-(oxiran-2-ylmethoxy)pyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-2-4-11(5-3-1)8-15-7-6-13(14-15)17-10-12-9-16-12/h1-7,12H,8-10H2 |
InChI Key |
QFNOUXXGAHXYMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=NN(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane](/img/structure/B14528926.png)
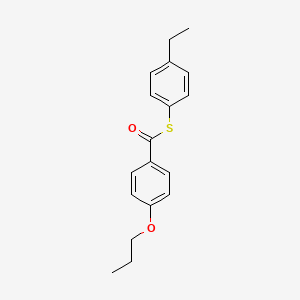
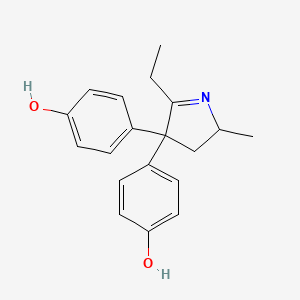
![4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile](/img/structure/B14528947.png)
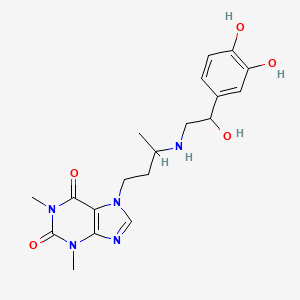
![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
